REACTION_CXSMILES
|
[F:1][C:2]1[N:7]=[C:6]([F:8])[N:5]=[C:4](Cl)[N:3]=1.[F:10]C1N=C(Cl)N=C(Cl)N=1>>[N:3]1[C:4]([F:10])=[N:5][C:6]([F:8])=[N:7][C:2]=1[F:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=NC(=NC(=N1)F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=NC(=NC(=N1)Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
|
Smiles
|
N1=C(F)N=C(F)N=C1F
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |